
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea, also known as OTUD6B inhibitor, is a chemical compound that has shown potential in scientific research applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Urea derivatives, including those similar to the queried compound, have been synthesized and tested for antimicrobial properties. For instance, N-substituted N'-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas demonstrated moderate antifungal and antibacterial activity, indicating potential applications in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).
Molecular Interactions and Inhibition
Research on pyrid-2-yl ureas has explored their interactions with biomolecules, offering insights into molecular recognition and binding. Such studies are foundational for drug design, highlighting how urea derivatives can engage in specific interactions with biological targets, influencing their function (Chien et al., 2004).
Corrosion Inhibition
Urea derivatives have also found application as corrosion inhibitors for metals, demonstrating how chemical modifications can lead to materials with specific surface interaction properties. This research is crucial for protecting infrastructure and machinery in industrial settings (Jeeva et al., 2015).
Supramolecular Chemistry
In the realm of supramolecular chemistry, urea derivatives are used to create complex structures with potential applications in catalysis, drug delivery, and material science. For example, equipping metallo-supramolecular macrocycles with urea binding sites enables the formation of assemblies with specific chemical functionalities (Troff et al., 2012).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-3-7-17(8-4-14)22-20(25)21-12-16-11-19(24)23(13-16)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMGUGFYXPIEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)
![4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide](/img/structure/B2726209.png)
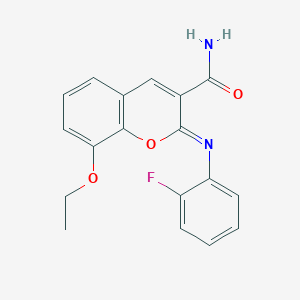
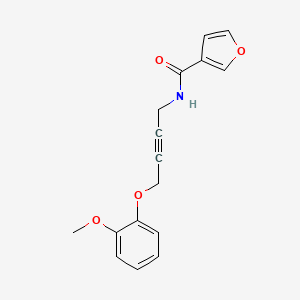
![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)
![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2726214.png)
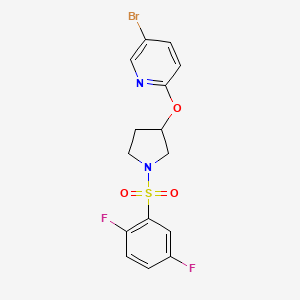
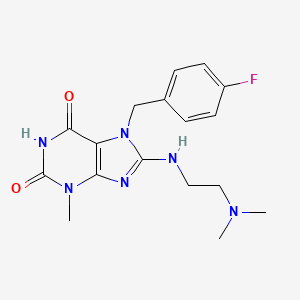
![2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2726221.png)
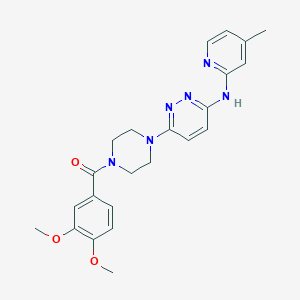
![1-(Azepan-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2726223.png)

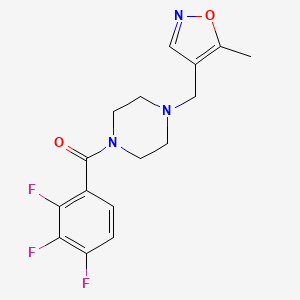
![3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2726228.png)